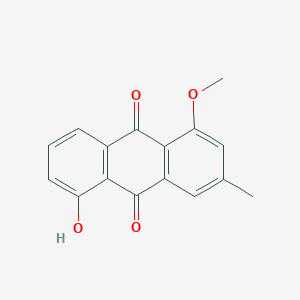
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are a class of naturally occurring organic compounds characterized by a quinone structure attached to an anthracene ring. This compound is known for its diverse biological activities and has been isolated from various terrestrial and marine sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fermentation processes using marine-derived fungi. These fungi are known to produce anthraquinones through enzymatic reactions such as methylation, oxidation, or dimerization .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of fungi by suppressing their ability to grow or reproduce.
Anticancer Activity: It targets essential cellular proteins, such as kinases and topoisomerases, to inhibit cancer cell proliferation.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Physcion: 1,8-dihydroxy-3-methoxy-6-methyl-9,10-anthracenedione.
Emodin: Known for its laxative, antibacterial, and anti-inflammatory effects.
Rubianthraquinone: 3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione.
Uniqueness
5-Hydroxy-1-methoxy-3-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other anthraquinones .
Propriétés
Numéro CAS |
52811-52-6 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
5-hydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-14(12(7-8)20-2)15(18)9-4-3-5-11(17)13(9)16(10)19/h3-7,17H,1-2H3 |
Clé InChI |
PAKHOCRENVPSME-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
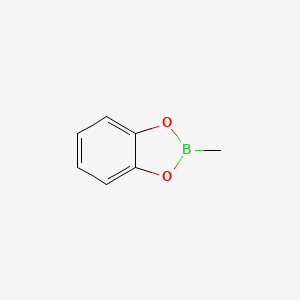
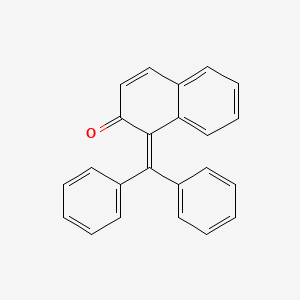
-lambda~5~-arsane](/img/structure/B14656634.png)
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
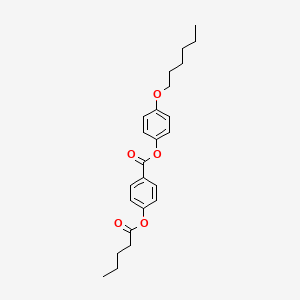
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
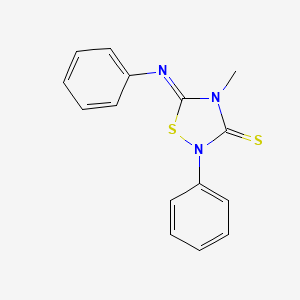
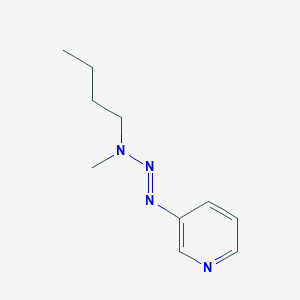
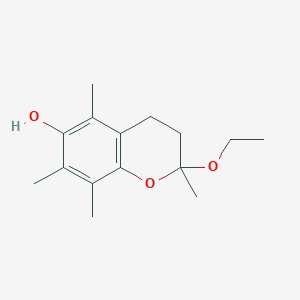
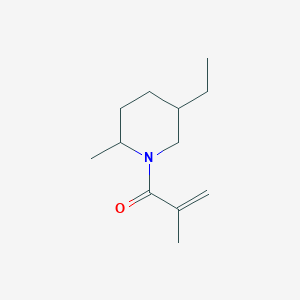
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
